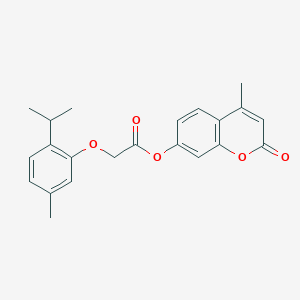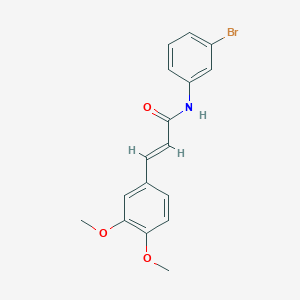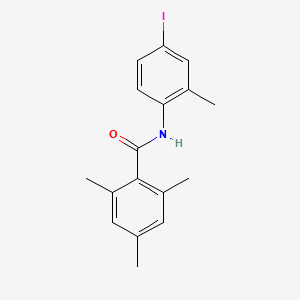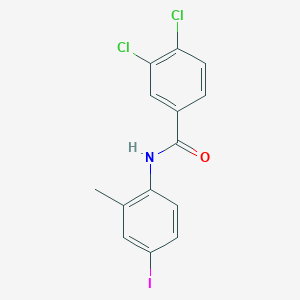
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide
Overview
Description
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide is an aromatic compound with a complex structure featuring bromine, chlorine, and nitro functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to target enoyl-[acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis .
Biochemical Pathways
Given its potential target, it may impact the fatty acid synthesis pathway in mycobacterium tuberculosis . The downstream effects could include disruption of bacterial cell wall synthesis, leading to bacterial cell death.
Pharmacokinetics
Pharmacokinetics generally refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-chloro-4-nitrobenzamide typically involves multi-step organic reactions. One common method is the reaction of 3-bromoaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like nitro and chloro makes the aromatic ring less reactive towards electrophiles.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products Formed
Electrophilic Aromatic Substitution: Substituted aromatic compounds with additional electrophilic groups.
Nucleophilic Substitution: Compounds with nucleophiles replacing the halogen atoms.
Reduction: Amino derivatives of the original compound.
Scientific Research Applications
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe to study biochemical pathways and molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)-2-chloro-4-nitrobenzene
- N-(3-bromophenyl)-2-chloro-4-aminobenzamide
- N-(3-bromophenyl)-2-fluoro-4-nitrobenzamide
Uniqueness
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide is unique due to the combination of bromine, chlorine, and nitro groups in its structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of multiple functional groups allows for diverse chemical modifications and applications in various research fields.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-chloro-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClN2O3/c14-8-2-1-3-9(6-8)16-13(18)11-5-4-10(17(19)20)7-12(11)15/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFNILVZYOMTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-1-(2,4-dichlorophenyl)-4-[(3,4-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3582764.png)
![3-chloro-1-(2,4-dichlorophenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3582772.png)
![3-chloro-1-(2,4-dichlorophenyl)-4-[(2,4-dimethoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3582785.png)



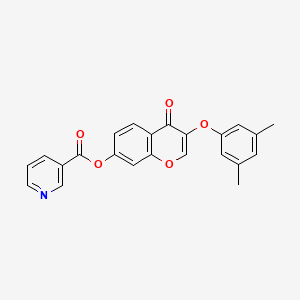
![ethyl 5-acetyl-2-{[(2,5-dimethylphenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B3582835.png)
